molecular formula C24H23ClN4O2 B10992547 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B10992547
M. Wt: 434.9 g/mol
InChI Key: SMJSYFXHNGDIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic name methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoate , belongs to the class of pyridazinone derivatives. Its chemical formula is C14H13ClN2O3 . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the condensation of a 4-chlorophenylhydrazine derivative with an indole-2-carboxylic acid derivative. The reaction proceeds through cyclization and subsequent esterification to yield the final product.

Reaction Conditions::

    Starting Materials: 4-chlorophenylhydrazine, indole-2-carboxylic acid

    Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and methanol

    Conditions: Room temperature, inert atmosphere

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the pyridazinone ring can undergo oxidation.

    Reduction: Reduction of the pyridazinone ring is feasible.

    Substitution: The chlorine atom on the phenyl ring is susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO4 or PCC.

    Reduction: Reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic aromatic substitution conditions (e.g., NaOH/MeOH).

Major Products::
  • Oxidation: Hydroxylation at the pyridazinone ring.
  • Reduction: Formation of the corresponding dihydro derivative.
  • Substitution: Various aryl-substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its structural features.

    Pharmacology: Investigating its potential as a drug candidate.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, related pyridazinone derivatives include 2-(3-(4-chlorophenyl)-6-oxopyridazinyl)propanoic acid . the unique combination of the indole moiety and the chlorophenyl group sets our compound apart.

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H23ClN4O2/c1-16(2)14-28-13-12-19-21(4-3-5-22(19)28)26-23(30)15-29-24(31)11-10-20(27-29)17-6-8-18(25)9-7-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)

InChI Key

SMJSYFXHNGDIQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.